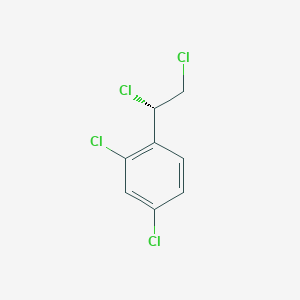

(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene

Description

“(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene” (CAS: 1428650-20-7) is a chiral organochlorine compound with the molecular formula C₈H₆Cl₄ and a molecular weight of 243.95 g/mol . Its structure features a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a 1,2-dichloroethyl group at the 1-position, with stereochemical specificity at the chiral center (S-configuration). This compound is primarily used in research and industrial applications, including agrochemical synthesis and materials science. Key identifiers include the MDL number MFCD28964727 and synonyms such as Benzene, 2,4-dichloro-1-[(1S)-1,2-dichloroethyl]- .

Properties

Molecular Formula |

C8H6Cl4 |

|---|---|

Molecular Weight |

243.9 g/mol |

IUPAC Name |

2,4-dichloro-1-[(1S)-1,2-dichloroethyl]benzene |

InChI |

InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2/t8-/m1/s1 |

InChI Key |

GLJWQAGDENBNTM-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Catalyst Preparation

The catalyst system comprises (S,S)-TsDPEN ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and transition metal precursors such as [Ru(p-cymene)Cl₂]₂ , [Cp*RhCl₂]₂ , or [Cp*IrCl₂]₂ . The ligand-to-metal molar ratio is critical, typically maintained at 1.05–1.2:1 to ensure optimal catalytic activity. For example, combining 0.34 g of (S,S)-TsDPEN with 0.15 g of [Ru(p-cymene)Cl₂]₂ in degassed water at 38°C for 1 hour forms an active ruthenium-based catalyst.

Asymmetric Hydrogenation

The reduction of ω-chloro-2,4-dichloroacetophenone employs sodium formate or formic acid as hydrogen donors, with surfactants like cetyltrimethylammonium bromide (CTAB) or phase-transfer catalysts (e.g., 15-crown-5) enhancing interfacial reactivity. Key parameters include:

-

Temperature : 10–70°C (optimized at 35–45°C)

-

Reaction Time : 6–20 hours

-

Substrate-to-Catalyst Ratio : 100:1 to 500:1

Under these conditions, the reaction achieves 99.2–99.4% optical purity and 94–96% yield of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Chlorination with Oxalyl Chloride

The alcohol intermediate undergoes chlorination using oxalyl chloride in dichloromethane, catalyzed by DMF (dimethylformamide). The reaction proceeds via a Swern-type mechanism , where DMF activates oxalyl chloride to generate a chlorinating agent. Critical conditions include:

-

Molar Ratio : 1:3–6 (alcohol-to-oxalyl chloride)

-

Temperature : 10–25°C

-

Reaction Time : 12 hours

This step delivers the final product with 95.1–95.4% yield and 99.0–99.4% enantiomeric excess (ee) .

Table 1: Representative Examples of the Catalytic Method

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Optical Purity (%) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | 35 | 12 | 95.3 | 99.1 |

| [Cp*RhCl₂]₂ | 45 | 14 | 94.3 | 98.1 |

| [Cp*IrCl₂]₂ | 25 | 12 | 95.2 | 98.8 |

Biocatalytic Synthesis Using Ketoreductases

An enzymatic approach leverages recombinant ketoreductases expressed in E. coli to asymmetrically reduce ω-chloro-2,4-dichloroacetophenone. This method offers advantages in sustainability and mild reaction conditions .

Enzyme Preparation

A recombinant E. coli strain harboring the ketoreductase gene is cultured in LB medium with kanamycin and induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at 25°C for 8–10 hours. Cell lysates are prepared via ultrasonication to release the enzyme.

Asymmetric Reduction

The substrate is incubated with the ketoreductase, NAD(P)H cofactor, and isopropanol as a co-substrate at 30°C. The reaction typically achieves 96.5% yield and >99% ee for the alcohol intermediate.

Chlorination

The enzymatic method uses the same chlorination protocol as the chemical route, ensuring compatibility and scalability.

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Chemical Catalysis : Higher yields (95–96%) and shorter reaction times (12–14 hours) make this method industrially preferred. However, it requires expensive transition metals and stringent oxygen-free conditions.

-

Biocatalysis : While slightly lower in yield (94–96.5%), enzymatic methods eliminate heavy metal use and operate under ambient conditions, reducing energy consumption.

Environmental Impact

The enzymatic approach generates less hazardous waste, aligning with green chemistry principles . In contrast, chemical methods produce chlorinated solvents and metal residues requiring specialized disposal.

Emerging Techniques and Optimization

Chemical Reactions Analysis

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Ru/(S,S)-TsDPEN |

| Oxalyl Chloride Ratio | 1:3–6 (vs. alcohol) |

| Temperature (Chlorination) | 10–25°C |

| Reaction Time | 20–30 hours |

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene ring and dichloroethyl group participate in nucleophilic substitutions:

Aromatic Chlorine Reactivity

-

Hydroxylation : Treatment with concentrated NaOH (>350°C) replaces aromatic chlorines with hydroxyl groups, forming phenol derivatives .

-

Methoxylation : Reacts with methanol/K₂CO₃ under reflux to yield methoxy-substituted products .

Dichloroethyl Group Reactivity

-

Hydrolysis : The β-chlorine in the dichloroethyl moiety is susceptible to hydrolysis, generating (S)-2,4-dichloro-1-(2-chlorovinyl)benzene as an intermediate .

Selectivity Trends:

| Reaction Site | Reactivity | Major Product |

|---|---|---|

| Aromatic Cl (para) | Moderate | Substituted phenol |

| Aromatic Cl (ortho) | Low (steric hindrance) | Minor substitution |

| β-Cl in dichloroethyl | High (SN2 pathway) | Vinyl chloride derivative |

Elimination Reactions

The dichloroethyl group undergoes dehydrohalogenation under basic conditions:

-

Base-Induced Elimination : Treatment with KOtBu in THF eliminates HCl, forming (S)-2,4-dichlorostyrene .

-

Thermal Elimination : Heating above 150°C produces the same styrene derivative via radical intermediates .

Kinetic Data:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KOtBu | THF | 25°C | 88 |

| NaOH | H₂O/EtOH | 80°C | 72 |

Electrophilic Aromatic Substitution

Despite electron-withdrawing Cl substituents, the compound undergoes slow electrophilic nitration and sulfonation at elevated temperatures:

Nitration:

-

Conditions : HNO₃/H₂SO₄, 120°C, 24h

-

Product : 2,4-Dichloro-5-nitro-1-(1,2-dichloroethyl)benzene (yield: 15–20%) .

Sulfonation:

Reduction Pathways

Catalytic hydrogenation selectively reduces the dichloroethyl group:

-

H₂/Pd-C : Produces (S)-2,4-dichloro-1-(2-chloroethyl)benzene (retains stereochemistry) .

-

Zn/HCl : Cleaves C-Cl bonds non-selectively, yielding toluene derivatives .

Photochemical Reactions

UV irradiation induces homolytic C-Cl bond cleavage:

-

Primary Pathway : Formation of radical intermediates leading to dimerized products.

-

Secondary Pathway : Dechlorination to generate (S)-2,4-dichlorostyrene .

Biological Interactions

As a DDT metabolite, it binds to hepatic CYP450 enzymes, undergoing oxidative dechlorination to form epoxide intermediates . This reactivity correlates with observed hepatotoxicity in murine models .

Scientific Research Applications

Basic Information

- Molecular Formula : C₈H₆Cl₄

- Molecular Weight : 243.95 g/mol

- Density : Approximately 1.4 g/cm³

- Boiling Point : Around 304 °C

These properties contribute to its stability and reactivity, making it suitable for various synthetic applications.

Intermediate in Drug Synthesis

One of the primary applications of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is as an intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of antifungal agents such as luliconazole. The synthesis of luliconazole involves several steps where this compound serves as a critical building block due to its structural features that enhance biological activity .

Case Study: Luliconazole Synthesis

The synthesis process for luliconazole using this compound has been optimized to achieve high yields and purity. A notable method described involves using chiral catalysts to facilitate the reaction under mild conditions, resulting in an optical purity exceeding 99% . This efficient synthesis method highlights the compound's significance in pharmaceutical manufacturing.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound may also find applications in agrochemicals. Chlorinated compounds are often employed in pesticide formulations due to their stability and effectiveness against pests. The unique chemical structure of this compound allows it to be explored as a potential active ingredient or intermediate in developing new agrochemical products .

Mechanism of Action

The mechanism of action of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene,” we compare it with structurally related organochlorines:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated or sourced from experimental data where available.

Structural and Stereochemical Differences

- Chirality: The (S)-configuration in “this compound” distinguishes it from non-chiral analogs like (1,2-Dichloroethyl)benzene (). Chirality may influence biological activity, environmental persistence, or enantioselective synthesis pathways .

- Substituent Effects: The trichloromethyl group in 2,4-Dichloro-1-(trichloromethyl)benzene () increases molecular weight and hydrophobicity (LogP = 4.73) compared to the dichloroethyl group in the target compound. Nitrofen () replaces the ethyl group with a nitrophenoxy moiety, enhancing its herbicidal activity but introducing nitroaromatic toxicity risks.

Physicochemical and Functional Contrasts

- Molecular Weight : The target compound’s higher molecular weight (243.95 vs. 175.05 for (1,2-Dichloroethyl)benzene) reflects additional chlorine substitution, impacting volatility and solubility .

- Hydrophobicity : LogP values suggest 2,4-Dichloro-1-(trichloromethyl)benzene (LogP = 4.73) is more lipophilic than the target compound, likely due to its trichloromethyl group .

Research Findings and Gaps

- Stereochemical Studies: Limited data exist on the environmental or metabolic fate of the (S)-enantiomer. Comparative studies with its (R)-counterpart could clarify enantioselective degradation pathways.

- Synthetic Utility : The compound’s dichloroethyl group offers reactivity for further functionalization, contrasting with the inert trichloromethyl group in 2,4-Dichloro-1-(trichloromethyl)benzene .

Biological Activity

(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene, a chlorinated aromatic compound, has garnered interest due to its potential biological activities and implications in environmental and health sciences. This article delves into the compound's biological effects, metabolism, toxicity, and potential applications based on diverse research findings.

- Molecular Formula : C8H6Cl4

- Molecular Weight : 243.95 g/mol

- CAS Number : 1428650-20-7

- Boiling Point : 304.0 ± 37.0 °C (Predicted)

- Density : 1.437 ± 0.06 g/cm³ (Predicted)

Metabolism and Toxicity

The metabolism of this compound primarily involves the formation of mercapturic acid conjugates. In studies involving Fischer rats, the compound was shown to produce significant urinary metabolites, indicating systemic absorption following oral exposure .

Acute Toxicity

The compound exhibits moderate acute toxicity:

- Oral LD50 : Ranges from 375 to 990 mg/kg in rats.

- Dermal LD50 : Estimated at approximately 921 mg/kg in rats .

Clinical signs of toxicity observed include narcosis and abnormal body positioning. Repeated exposure has been associated with systemic health effects, including renal and hepatic toxicity .

Chronic Toxicity

In chronic studies, a lowest observed adverse effect level (LOAEL) of 36 mg/kg bw/day was determined for renal toxicity in rats. The no observed effect level (NOEL) was established at <8 mg/kg bw/day for systemic toxicity .

Biological Activity

Research indicates that this compound may act as a weak skin sensitizer. In a local lymph node assay (LLNA), a concentration producing a three-fold increase in lymphocyte proliferation was identified at 20%, suggesting low sensitization potential .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

Case Study 1: Toxicokinetics

A toxicokinetic study conducted on Fischer rats revealed that after feeding them a diet containing 1% of the compound for two days, significant metabolites were found in urine samples. The primary metabolite identified was N-acetyl-S-(5-chloro-2-nitrophenyl)-L-cysteine, accounting for 23% of the administered dose .

Case Study 2: Environmental Impact

Research has indicated that chlorinated compounds like this compound can persist in the environment and may bioaccumulate in aquatic organisms. This raises concerns regarding their ecological impact and potential for entering the food chain.

Summary of Biological Effects

| Effect Type | Observations |

|---|---|

| Acute Oral Toxicity | LD50 values between 375 - 990 mg/kg |

| Dermal Toxicity | LD50 estimated at ~921 mg/kg |

| Skin Sensitization | Weak sensitizer; positive results in LLNA |

| Chronic Toxicity | LOAEL of 36 mg/kg bw/day; NOEL <8 mg/kg bw/day |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or halogenation of a benzene precursor. For enantiomeric purity, asymmetric catalysis using chiral ligands (e.g., BINAP) or resolution via chiral HPLC is recommended. Structural analogs like 2,4-dichloro-1-(3-chloropropenyl)benzene (C₉H₇Cl₃) highlight the use of dichloroethyl groups in intermediates . Post-synthesis, characterization via polarimetry and chiral GC-MS ensures stereochemical integrity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography for absolute stereochemical assignment (if crystals are obtainable).

- HPLC with UV/Vis detection to assess purity, referencing retention times against standards .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its environmental degradation pathways?

- Methodological Answer : Stereochemistry affects binding to microbial enzymes or abiotic catalysts. Studies on structurally similar compounds (e.g., DDT degradation products like 2,4-dichloro-1-(2-chloroethylene)benzene) show that enantiomers degrade at different rates. Use LC-MS/MS to track degradation intermediates and chiral stationary phases to resolve enantiomers in environmental matrices .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) to model transition states and activation energies.

- Molecular Dynamics (MD) simulations to study solvent effects.

- Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects with reaction rates. PubChem data on related chlorinated benzenes (e.g., InChI key C9H7Cl3) supports parameterization .

Q. How can researchers assess the compound’s potential neurotoxic or carcinogenic effects in vitro?

- Methodological Answer :

- Ames test for mutagenicity screening.

- Cellular assays (e.g., MTT for viability, ROS detection for oxidative stress).

- Molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes). Regulatory precedents for chlorinated analogs (e.g., nitrofen’s teratogenicity ) inform experimental design.

Notes for Compliance and Safety

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential volatility and toxicity.

- Waste Disposal : Follow EPA guidelines for chlorinated organics (e.g., incineration with scrubbing ).

- Regulatory Compliance : Pre-screen using ToxCast/Tox21 databases and consult analogs like nitrofen (banned for carcinogenicity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.